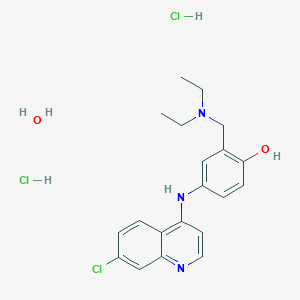
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is often studied for its potential therapeutic properties, particularly in the treatment of malaria and other parasitic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The intermediate product is then further reacted with diethylamine and formaldehyde to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in medicinal chemistry.
Scientific Research Applications
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Research has shown its potential in treating autoimmune diseases and certain types of cancer by modulating immune responses.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate involves its interaction with heme, a component of hemoglobin. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, thereby causing the accumulation of toxic heme within the parasite, leading to its death. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: An analog of chloroquine with an additional hydroxyl group, used in the treatment of autoimmune diseases.
Amodiaquine: Another antimalarial drug with a similar mechanism of action but different side effect profile.
Uniqueness
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its diethylamino group enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C20H26Cl3N3O2 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;1H2 |
InChI Key |
INKJDMBYDIAGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















